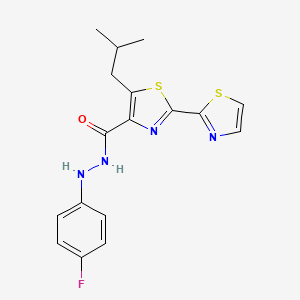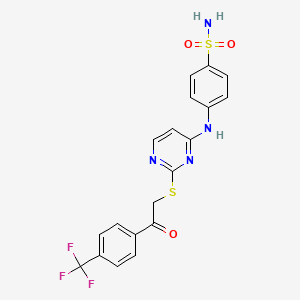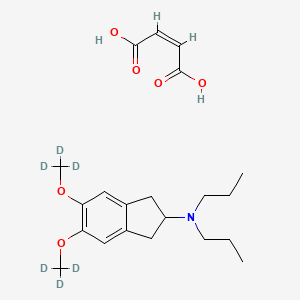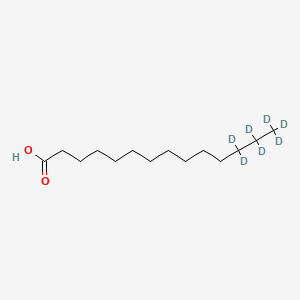
Hbv-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-21 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a broader class of molecules designed to inhibit specific viral functions, thereby reducing the viral load and improving patient outcomes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the use of basic organic synthesis techniques to create the backbone of the molecule.
Functional Group Introduction: Various reagents are used to introduce functional groups that enhance the compound’s activity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
Hbv-IN-21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity.
科学的研究の応用
Hbv-IN-21 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily researched for its antiviral properties, particularly against hepatitis B virus. It has shown promise in reducing viral load and improving liver function in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
Hbv-IN-21 exerts its effects by targeting specific viral enzymes essential for HBV replication. The compound inhibits the activity of these enzymes, thereby preventing the virus from replicating and spreading. The primary molecular targets include the viral polymerase and ribonuclease H, which are crucial for the synthesis of viral DNA .
類似化合物との比較
Hbv-IN-21 is unique in its high specificity and potency against HBV. Similar compounds include:
Entecavir: Another antiviral agent used to treat HBV, but with a different mechanism of action.
Tenofovir: A nucleotide analog that inhibits HBV polymerase but has a broader spectrum of activity.
Lamivudine: An older antiviral with a higher risk of resistance development.
This compound stands out due to its targeted mechanism and lower likelihood of resistance, making it a promising candidate for future therapeutic development.
特性
分子式 |
C17H17FN4OS2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
N'-(4-fluorophenyl)-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C17H17FN4OS2/c1-10(2)9-13-14(20-17(25-13)16-19-7-8-24-16)15(23)22-21-12-5-3-11(18)4-6-12/h3-8,10,21H,9H2,1-2H3,(H,22,23) |
InChIキー |
BPHVFFGBLPFNDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NNC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)




![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)


